molecular formula C14H16N2O B12444892 3-(5-Dimethylamino-phenoxy)-phenylamine CAS No. 887580-35-0

3-(5-Dimethylamino-phenoxy)-phenylamine

Cat. No.: B12444892
CAS No.: 887580-35-0
M. Wt: 228.29 g/mol
InChI Key: IQDSHBJNQRGTBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Dimethylamino-phenoxy)-phenylamine is an organic compound with a complex structure that includes both aromatic and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Dimethylamino-phenoxy)-phenylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-dimethylamino-2-nitrophenol with phenylamine under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(5-Dimethylamino-phenoxy)-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-(5-Dimethylamino-phenoxy)-phenylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Dimethylamino-phenoxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • **2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

3-(5-Dimethylamino-phenoxy)-phenylamine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

887580-35-0

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

3-[3-(dimethylamino)phenoxy]aniline

InChI

InChI=1S/C14H16N2O/c1-16(2)12-6-4-8-14(10-12)17-13-7-3-5-11(15)9-13/h3-10H,15H2,1-2H3

InChI Key

IQDSHBJNQRGTBT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC=C1)OC2=CC=CC(=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.